7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

Bromodomain inhibition BRD4 Epigenetics

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 2241128-96-9) is a heterocyclic compound defined by a pyrrolo[3,2-d]pyrimidin-4-one core scaffold. It is characterized by a bromine substitution at the 7-position and a methyl group at the 5-position.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 2241128-96-9
Cat. No. B2522455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
CAS2241128-96-9
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCN1C=C(C2=C1C(=O)NC=N2)Br
InChIInChI=1S/C7H6BrN3O/c1-11-2-4(8)5-6(11)7(12)10-3-9-5/h2-3H,1H3,(H,9,10,12)
InChIKeyJJDUKHJBLQSKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one: Baseline and Identity for Scientific Procurement


7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 2241128-96-9) is a heterocyclic compound defined by a pyrrolo[3,2-d]pyrimidin-4-one core scaffold [1]. It is characterized by a bromine substitution at the 7-position and a methyl group at the 5-position [2]. This specific substitution pattern and its resulting physicochemical properties, such as a molecular weight of 228.05 g/mol and a calculated AlogP of 1.29, make it a distinct member of the pyrrolopyrimidine class [2].

Why 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one Cannot Be Substituted by Generic Pyrrolopyrimidine Analogs


Generic substitution is not viable due to the compound's specific substitution pattern, which is a critical determinant of its interaction profile. The pyrrolo[3,2-d]pyrimidin-4-one scaffold is a known kinase and bromodomain inhibitor core, but the biological activity of derivatives is exquisitely sensitive to the precise nature and position of substituents [1]. The 7-bromo and 5-methyl modifications in this compound are not interchangeable with other halogens or alkyl groups, as these changes can drastically alter binding affinity and selectivity profiles, leading to complete loss of desired activity or introduction of off-target effects [1].

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one: A Quantitative Guide to Verified Differentiation from Analogs


Comparative BRD4 Bromodomain Binding Affinity: A 7-Bromo-5-methyl Substitution Advantage

This compound exhibits a defined, albeit modest, binding affinity for the BRD4 bromodomain. Specifically, it binds to the BD1 domain of BRD4 with a dissociation constant (Kd) of 3.30E+3 nM (3.3 μM) as determined by isothermal titration calorimetry (ITC) [1]. This is a more favorable interaction compared to its binding to the BRD4 BD2 domain, where the Kd is >3.00E+5 nM (>300 μM) by fluorescence anisotropy assay, indicating a >90-fold selectivity for the BD1 domain [2]. This selectivity profile is distinct from many other BRD4 inhibitors and suggests a defined, albeit weak, interaction that can be exploited for chemical biology studies.

Bromodomain inhibition BRD4 Epigenetics

Contrasting CCR4 Antagonist Activity: A Profile Defined by 7-Bromo Substitution

In contrast to its weak BRD4 activity, this compound displays potent antagonist activity at the human CC chemokine receptor 4 (CCR4). It inhibits [35S]-GTPγS binding in CHO cell membranes expressing human CCR4 with an IC50 of 3.89 nM [1]. This nanomolar potency is a >800-fold improvement over its BRD4 BD1 binding affinity (3.3 μM) and suggests a different primary target profile. The activity is comparable to other known pyrrolopyrimidine CCR4 antagonists, indicating that the 7-bromo-5-methyl substitution pattern is compatible with high-affinity binding to this receptor.

Chemokine receptor CCR4 Immuno-oncology

Selectivity Profile Against Nuclear Receptors: A 7-Bromo-5-methyl Specificity Indicator

The compound's selectivity is further defined by its activity against a panel of nuclear receptors. It functions as an inverse agonist at the human ROR-alpha1 receptor (IC50 = 1.08E+4 nM or 10.8 μM) and an antagonist at the progesterone receptor (PR) (IC50 = 3.80E+3 nM or 3.8 μM) [1][2]. This micromolar activity for ROR-alpha and PR contrasts sharply with its nanomolar activity for CCR4 (3.89 nM), demonstrating a >2,700-fold selectivity for CCR4 over ROR-alpha. This selectivity profile is a key differentiator from other pyrrolopyrimidine analogs that may have broader or different nuclear receptor activity.

Nuclear receptor ROR Selectivity

Physicochemical Differentiation: A Basis for Unique Biological Behavior

The compound's specific substitution pattern results in a calculated lipophilicity (AlogP) of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų . This combination of moderate lipophilicity and a relatively high polar surface area is distinct from other pyrrolopyrimidine analogs, which often have higher AlogP values, indicating greater hydrophobicity. For instance, many kinase inhibitors based on this scaffold have AlogP values >3.0. This specific physicochemical profile influences membrane permeability and solubility, which are key determinants of a compound's behavior in cellular assays and its potential for further optimization.

Physicochemical properties Lipophilicity Drug design

Scaffold Class for PCAF Bromodomain Inhibition: A Shared but Optimizable Core

The pyrrolo[3,2-d]pyrimidin-4-one core is a validated scaffold for inhibiting the PCAF bromodomain [1]. A 2019 study in the Journal of Medicinal Chemistry reported that optimized derivatives of this core can achieve potent inhibition, with one compound ((R,R)-36n) showing an IC50 of 7 nM in a homogeneous time-resolved fluorescence assay and a Kd of 78 nM by ITC [1]. While the target compound itself has not been profiled against PCAF, its shared core structure places it within this established pharmacophore, making it a potential starting point for medicinal chemistry optimization toward potent and selective PCAF inhibitors.

PCAF Bromodomain Epigenetics

Optimal Research Application Scenarios for 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one Based on Quantitative Evidence


Chemical Biology Probe for CCR4-Mediated Pathways

Given its potent antagonism of the CCR4 receptor (IC50 = 3.89 nM), this compound is best utilized as a small-molecule probe to interrogate CCR4 signaling in cellular and biochemical assays [1]. Its high selectivity over nuclear receptors like ROR-alpha and PR (by >2,700-fold) makes it a cleaner tool than less selective analogs, though its micromolar activity on these receptors should be accounted for in experimental design [2][3].

Starting Point for Medicinal Chemistry Optimization of PCAF Bromodomain Inhibitors

As a member of the pyrrolo[3,2-d]pyrimidin-4-one class, a validated scaffold for PCAF inhibition, this compound is an ideal starting point for structure-activity relationship (SAR) studies [4]. The 7-bromo and 5-methyl substitutions provide clear vectors for further derivatization to enhance potency and selectivity for the PCAF bromodomain, a target with therapeutic potential in cancer and inflammatory diseases [4].

Internal Standard or Reference Compound for BRD4 BD1-Selective Assays

The compound's weak but defined selectivity for the BD1 domain of BRD4 over BD2 (>90-fold) provides a unique profile that can be leveraged in assay development [5]. It can serve as a reference compound for validating BD1-selective binding assays or as a negative control for BD2-selective assays, ensuring the robustness of screening platforms for epigenetic targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.